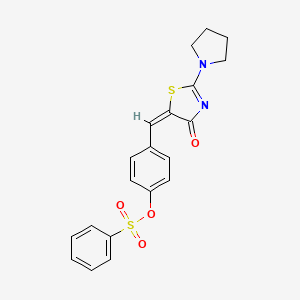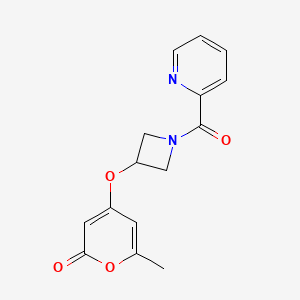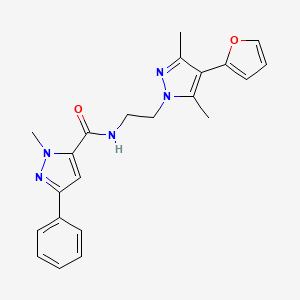![molecular formula C14H16F2N2O3S B2978434 N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide CAS No. 1436189-25-1](/img/structure/B2978434.png)
N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a difluoromethylsulfonyl group (-SO2CF2), and a propylacetamide group (CH3CH2CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanomethyl group could be introduced via a cyanation reaction, the difluoromethylsulfonyl group could be introduced via a sulfonylation reaction, and the propylacetamide group could be introduced via an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanomethyl, difluoromethylsulfonyl, and propylacetamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the cyanomethyl group could undergo reactions typical of nitriles, the difluoromethylsulfonyl group could undergo reactions typical of sulfonyl groups, and the propylacetamide group could undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .科学的研究の応用
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Novel heterocyclic compounds incorporating a sulfamoyl moiety, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results, highlighting their potential as bioactive agents (Darwish et al., 2014).
Electronic and Biological Interactions : The structural and electronic properties of related compounds have been investigated, providing insights into their reactivity and potential biological activities. Studies include molecular docking to explore potential fungal and cancer activities, underscoring the importance of such compounds in drug design and development (Bharathy et al., 2021).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives, such as tetrahydrocarbazole and 1,2,3,4-tetrahydrocarbazole derivatives, with biological interest. These studies contribute to the expansion of chemical libraries with potential therapeutic applications (Fadda et al., 2010).
Glutaminase Inhibitors : Investigations into the design and synthesis of analogs to known glutaminase inhibitors have been carried out, aiming to find more potent inhibitors with improved drug-like properties. This research is significant for therapeutic applications, especially in cancer treatment where glutaminase activity is a critical factor (Shukla et al., 2012).
Solubility and Dissolution Properties : The solubility behavior of related compounds in various solvents has been studied, providing valuable information for the development and formulation of pharmaceuticals. Understanding the solubility and dissolution properties is crucial for optimizing drug delivery and efficacy (Li et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-2-8-18(9-7-17)13(19)10-11-3-5-12(6-4-11)22(20,21)14(15)16/h3-6,14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVMUZSHDNKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4-difluoromethanesulfonylphenyl)-N-propylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone](/img/structure/B2978352.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)




![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)


![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine](/img/structure/B2978363.png)
![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)
![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)
amine](/img/structure/B2978369.png)
